molecular formula C14H19N3O B8659915 2-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1023-83-2

2-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B8659915
CAS RN: 1023-83-2
M. Wt: 245.32 g/mol
InChI Key: XTLPGOXNNLMIEY-UHFFFAOYSA-N
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Patent
US04707484

Procedure details

From 1.7 g of the product of Example 4 and 2.23 g of 2-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one in ethanol there was obtained 1.3 of 8-[(1,2,3,4,5,6,7,8-octahydro-8-oxocyclopent[b]indol-7-yl)methyl]-2-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one, mp 234°-6° C.
Name
8-[(1,2,3,4,5,6,7,8-octahydro-8-oxocyclopent[b]indol-7-yl)methyl]-2-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C(C[N:12]2[CH2:29][CH2:28][C:15]3([N:19]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[CH:18]([CH3:26])[NH:17][C:16]3=[O:27])[CH2:14][CH2:13]2)CCC2NC3CCCC=3C1=2>C(O)C>[CH3:26][CH:18]1[NH:17][C:16](=[O:27])[C:15]2([CH2:14][CH2:13][NH:12][CH2:29][CH2:28]2)[N:19]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
8-[(1,2,3,4,5,6,7,8-octahydro-8-oxocyclopent[b]indol-7-yl)methyl]-2-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C3=C(NC2CCC1CN1CCC2(C(NC(N2C2=CC=CC=C2)C)=O)CC1)CCC3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
Name
Type
product
Smiles
CC1N(C2(C(N1)=O)CCNCC2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.